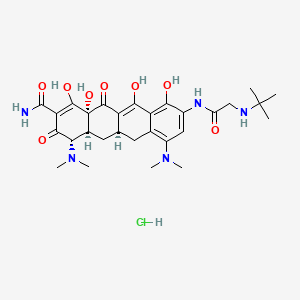

![molecular formula C16H15Cl4N5O B1139461 (8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride CAS No. 591771-91-4](/img/structure/B1139461.png)

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride

Übersicht

Beschreibung

PSB 10 Hydrochlorid ist ein potenter und selektiver Antagonist des humanen Adenosin-A3-Rezeptors. Es zeigt eine hohe Selektivität für den humanen Adenosin-A3-Rezeptor gegenüber anderen Adenosin-Rezeptorsubtypen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PSB 10 Hydrochlorid beinhaltet die Bildung einer Imidazo[2,1-i]purin-5-on-Struktur.

Industrielle Produktionsmethoden: Die industrielle Produktion von PSB 10 Hydrochlorid beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von ≥98% zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: PSB 10 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Chloratome an der Trichlorphenylgruppe. Es kann auch an Oxidations- und Reduktionsreaktionen unter bestimmten Bedingungen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit PSB 10 Hydrochlorid verwendet werden, umfassen starke Basen zur Deprotonierung, Oxidationsmittel für Oxidationsreaktionen und Reduktionsmittel für Reduktionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von PSB 10 Hydrochlorid gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen zur Bildung von Derivaten mit verschiedenen Substituenten an der Trichlorphenylgruppe führen .

Wissenschaftliche Forschungsanwendungen

PSB 10 Hydrochlorid wird aufgrund seiner hohen Selektivität für den humanen Adenosin-A3-Rezeptor in der wissenschaftlichen Forschung häufig eingesetzt. Es wird verwendet, um die Rolle von Adenosin-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen, einschließlich Entzündungen, Schmerzen und Krebs, zu untersuchen . Darüber hinaus wird es bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf Adenosin-Rezeptoren abzielen .

Wirkmechanismus

PSB 10 Hydrochlorid übt seine Wirkungen aus, indem es an den humanen Adenosin-A3-Rezeptor bindet und als Antagonist wirkt. Diese Bindung verhindert die Aktivierung des Rezeptors durch endogenes Adenosin und hemmt dadurch nachgeschaltete Signalwege. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und die Modulation der Proteinkinase A (PKA)-Aktivität .

Wirkmechanismus

Target of Action

PSB 10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor . The adenosine A3 receptor is a protein that in humans is encoded by the ADORA3 gene. It has a high affinity for adenosine, and upon binding, it triggers a variety of downstream effects, playing a crucial role in many physiological processes.

Mode of Action

PSB 10 hydrochloride interacts with its target, the adenosine A3 receptor, by binding to it selectively . This binding inhibits the activity of the receptor, acting as an inverse agonist

Biochemical Pathways

It is known that adenosine receptors play a key role in the central nervous system and have been implicated in various physiological processes including pain, inflammation, and stress responses . By acting as an inverse agonist at the adenosine A3 receptor, PSB 10 hydrochloride could potentially affect these processes.

Result of Action

PSB 10 hydrochloride, by acting as an inverse agonist at the adenosine A3 receptor, has been shown to produce thermal hyperalgesia in mice . Hyperalgesia is an increased sensitivity to pain, which can be a result of injury to tissues and nerves. This suggests that PSB 10 hydrochloride could potentially have applications in pain management.

Biochemische Analyse

Biochemical Properties

PSB 10 hydrochloride interacts with the human adenosine A3 receptor . The nature of these interactions is antagonistic, meaning that PSB 10 hydrochloride binds to the receptor and blocks its activation by adenosine .

Cellular Effects

The cellular effects of PSB 10 hydrochloride are primarily related to its antagonistic action on the adenosine A3 receptor . By blocking this receptor, PSB 10 hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PSB 10 hydrochloride involves binding to the adenosine A3 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Given its role as an antagonist of the adenosine A3 receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the drug remains bound to the receptor .

Metabolic Pathways

As an antagonist of the adenosine A3 receptor, it may influence pathways related to adenosine signaling .

Subcellular Localization

Given its role as an antagonist of the adenosine A3 receptor, it is likely that it localizes to the cell membrane where this receptor is found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PSB 10 hydrochloride involves the formation of an imidazo[2,1-i]purin-5-one structure.

Industrial Production Methods: Industrial production of PSB 10 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .

Analyse Chemischer Reaktionen

Types of Reactions: PSB 10 hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the trichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving PSB 10 hydrochloride include strong bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of PSB 10 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different substituents on the trichlorophenyl group .

Wissenschaftliche Forschungsanwendungen

PSB 10 hydrochloride is widely used in scientific research due to its high selectivity for the human adenosine A3 receptor. It is used to study the role of adenosine receptors in various physiological and pathological processes, including inflammation, pain, and cancer . In addition, it is used in the development of new therapeutic agents targeting adenosine receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu PSB 10 Hydrochlorid umfassen andere Adenosin-Rezeptor-Antagonisten wie PSB 11 Hydrochlorid und PSB 12 Hydrochlorid .

Einzigartigkeit: PSB 10 Hydrochlorid ist einzigartig durch seine hohe Selektivität für den humanen Adenosin-A3-Rezeptor mit einem Ki-Wert von 0,44 nM. Diese hohe Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des Adenosin-A3-Rezeptors in verschiedenen biologischen Prozessen .

Eigenschaften

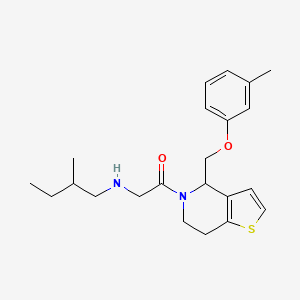

IUPAC Name |

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFUVHYQGOQSS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028434 | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591771-91-4 | |

| Record name | PSB-10 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-10 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)